molecular formula C24H21ClN2O3S B2836125 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895642-06-5

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2836125
CAS No.: 895642-06-5
M. Wt: 452.95
InChI Key: JQFIKMQBESTRJQ-UHFFFAOYSA-N
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Description

This quinoline derivative features a 4-chlorobenzenesulfonyl group at position 3, a methoxy group at position 6, and a 4-methylbenzyl substituent on the amine at position 4. Key characteristics include:

  • Molecular Formula: $ \text{C}{24}\text{H}{20}\text{ClN}2\text{O}3\text{S} $ (calculated).
  • Molecular Weight: ~452.95 g/mol (estimated).
  • Key Substituents:
    • 4-Chlorobenzenesulfonyl (electron-withdrawing, lipophilic).
    • 6-Methoxy (electron-donating, moderate polarity).
    • 4-Methylbenzyl (hydrophobic, contributes to steric bulk).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-19(30-2)9-12-22(21)26-15-23(24)31(28,29)20-10-7-18(25)8-11-20/h3-13,15H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFIKMQBESTRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

    N-Benzylation: The N-benzyl group can be introduced through alkylation reactions using benzyl halides.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Material Science: It can be used in the development of new materials with specific properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name & Evidence ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP logSw HBA HBD PSA (Ų)
Target Compound (Inferred) 3-(4-Cl-benzenesulfonyl), 6-OCH₃, N-(4-Me-benzyl) C₂₄H₂₀ClN₂O₃S ~452.95 ~5.0* ~-5.5* 7 1 ~63
3-(Benzenesulfonyl)-6-methoxy-N-(4-methylbenzyl)quinolin-4-amine 3-Benzenesulfonyl, 6-OCH₃, N-(4-Me-benzyl C₂₄H₂₂N₂O₃S 418.51 4.45 -4.18 6 1 54.97
3-(4-Cl-benzenesulfonyl)-6-ethoxy-N-(4-MeO-benzyl)quinolin-4-amine 3-(4-Cl-benzenesulfonyl), 6-OCH₂CH₃, N-(4-MeO-benzyl) C₂₅H₂₃ClN₂O₄S 482.99 5.18 -5.64 7 1 62.10
3-(Benzenesulfonyl)-6-Cl-N-(4-Me-benzyl)quinolin-4-amine 3-Benzenesulfonyl, 6-Cl, N-(4-Me-benzyl C₂₃H₁₉ClN₂O₂S 422.93 ~4.8† ~-4.5† 5 1 ~55

*Estimated based on substituent contributions (chloro increases logP by ~0.5–0.7 ).
†Inferred from chloro vs. methoxy substituent trends.

Key Observations:

Impact of Sulfonyl Group Substitution: The 4-chlorobenzenesulfonyl group in the target compound increases molecular weight and lipophilicity (logP ~5.0) compared to the non-chlorinated analog (logP 4.45, ) . ’s compound, which also has a 4-chlorobenzenesulfonyl group, exhibits a higher logP (5.18) due to the additional ethoxy group .

6-Position Substituents: Methoxy (OCH₃): The target’s methoxy group offers moderate polarity (PSA ~63 Ų) compared to chloro (, PSA ~55 Ų). Ethoxy (OCH₂CH₃): ’s ethoxy substituent further increases logP (5.18 vs. 4.45 in ), demonstrating how alkyl chain length enhances lipophilicity .

N-Substituent Variations :

  • 4-Methylbenzyl (target and ) contributes to steric bulk and hydrophobicity.
  • 4-Methoxybenzyl () introduces polarity via the methoxy group, increasing PSA (62.10 Ų vs. 54.97 Ų in ) .

Synthetic Feasibility :

  • Pd-catalyzed cross-coupling () and nucleophilic substitution () are common synthetic routes for such compounds. Yields for analogs range from 61.5% () to 94% (), suggesting that electron-withdrawing groups (e.g., sulfonyl) may stabilize intermediates .

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